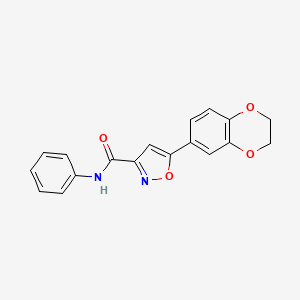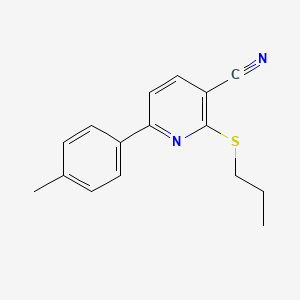![molecular formula C25H23N3O4S2 B14984183 (4-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B14984183.png)
(4-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHYLBENZOYL)PIPERAZINE is a complex organic compound that features a combination of benzenesulfonyl, thiophene, oxazole, and piperazine moieties
Méthodes De Préparation
The synthesis of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHYLBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the thiophene moiety: This step may involve the use of thiophene derivatives and suitable coupling reactions.
Attachment of the benzenesulfonyl group: This can be done using sulfonylation reactions.
Incorporation of the piperazine ring: This step may involve nucleophilic substitution reactions.
Final assembly: The final compound is obtained by combining the intermediate products through appropriate coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHYLBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).
Applications De Recherche Scientifique
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHYLBENZOYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHYLBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene moiety and may have similar electronic properties.
Oxazole derivatives: These compounds share the oxazole ring and may have similar reactivity.
Piperazine derivatives: These compounds share the piperazine ring and may have similar biological activity.
The uniqueness of 1-[4-(BENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]-4-(4-METHYLBENZOYL)PIPERAZINE lies in its combination of these different moieties, which can result in unique properties and applications.
Propriétés
Formule moléculaire |
C25H23N3O4S2 |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
[4-[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C25H23N3O4S2/c1-18-9-11-19(12-10-18)24(29)27-13-15-28(16-14-27)25-23(26-22(32-25)21-8-5-17-33-21)34(30,31)20-6-3-2-4-7-20/h2-12,17H,13-16H2,1H3 |
Clé InChI |
OPATWPAQQJRYEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B14984107.png)
![8-(4-bromophenyl)-13-(3,4-dihydroxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B14984124.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14984132.png)
![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]butan-1-ol](/img/structure/B14984140.png)

![N-[1H-indol-3-yl(4-methylphenyl)methyl]-N-methylpropanamide](/img/structure/B14984147.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984150.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14984189.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B14984198.png)
![N-{[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide](/img/structure/B14984206.png)

![N-[2-(benzylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B14984217.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B14984224.png)
